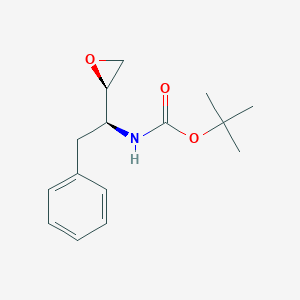

(2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane

Description

(2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane (CAS: 98760-08-8) is a chiral epoxide derivative with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol . It is synthesized via a multi-step process starting from L-phenylalanine, involving N-protection with di-tert-butyl dicarbonate, α-condensation, and epoxidation . The compound serves as a critical intermediate in the synthesis of protease inhibitors, notably Atazanavir (a HIV-1 protease inhibitor) . Its reactive epoxide group enables stereoselective ring-opening reactions, which are pivotal in constructing complex heterocyclic frameworks in drug molecules .

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPOUMXZERMIJK-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431092 | |

| Record name | tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98760-08-8 | |

| Record name | (2R,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98760-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1S)-1-(2R)-2-oxiranyl-2-phenylethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Sequence and Optimization

A patent-pending method (CN113004227A) circumvents diazomethane by leveraging sulfoxide ylide chemistry. The synthesis begins with N-Boc-L-phenylalanine, which is condensed with substituted phenols (e.g., p-nitrophenol) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an active ester (Compound 15).

Key Step : Reaction of Compound 15 with trimethyl sulfoxonium iodide in the presence of potassium tert-butoxide generates a sulfoxide ylide intermediate (Compound 16). This intermediate undergoes halogenation with lithium bromide and p-toluenesulfonic acid to produce a bromoketone (Compound 6), which is reduced using isopropanol and aluminum isopropoxide to yield the halocarbinol (Compound 7). Final cyclization with sodium hydroxide eliminates hydrogen bromide, forming the epoxide with >96% purity and 89% yield.

Table 1: Reaction Conditions for Ylide-Mediated Synthesis

| Step | Reagents | Molar Ratio | Temperature | Yield |

|---|---|---|---|---|

| 1 | N-Boc-L-Phe, p-nitrophenol, DCC | 1:1.3:1.5 | 0–25°C | 90% |

| 2 | Trimethyl sulfoxonium iodide, KOtBu | 1:2.5 | 60°C | 81% |

| 3 | LiBr, p-TsOH | 1:1.5 | 70°C | 89% |

| 4 | i-PrOH, Al(Oi-Pr)₃ | 1:0.5 | 25°C | 95% |

| 5 | NaOH | 1:3 | 0–25°C | 93% |

Advantages Over Traditional Methods

-

Cost-Efficiency : Uses commercially available reagents (e.g., LiBr, p-TsOH).

-

Scalability : Yields >90% at each step, suitable for multi-kilogram production.

Crystallization and Purification Strategies

Solvent-Antisolvent Crystallization

The US patent 6344572 details a crystallization method employing acetone-water systems. A solution of the crude epoxide in acetone is cooled to 5°C, followed by the addition of seed crystals and gradual antisolvent (water) addition. This protocol achieves 99.8% purity and 97% yield, with a bulk density of 0.4 g/ml, ideal for tablet formulation.

Enantiomeric Purity Control

EP1215209B1 emphasizes the role of seeding in controlling crystal morphology. By introducing (2R,3S)-epoxide seed crystals during cooling, the process suppresses nucleation of the undesired (2S,3R) enantiomer, ensuring >99.5% enantiomeric excess (ee).

Table 2: Crystallization Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetone |

| Antisolvent | Water |

| Temperature | 5°C |

| Seed Crystal Amount | 0.5–1% w/w |

| Stirring Rate | 200–300 rpm |

Stereochemical Considerations

The (2R,3S) configuration is critical for biological activity. The ylide-mediated method inherently preserves stereochemistry due to the chiral integrity of N-Boc-L-phenylalanine. X-ray crystallography of intermediates (e.g., Compound 6) confirms retention of the (2S,3S) configuration, which inverts to (2R,3S) during epoxide formation.

Industrial-Scale Adaptations

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane can undergo several types of chemical reactions:

Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Epoxide Ring-Opening: Nucleophiles like amines, alcohols, or thiols can open the epoxide ring under mild conditions.

Boc Deprotection: TFA or other strong acids are commonly used for deprotection at elevated temperatures.

Major Products

Ring-Opened Products: Depending on the nucleophile used, various substituted amino alcohols or amino thiols can be formed.

Deprotected Amino Compounds: Removal of the Boc group yields the free amine, which can be further functionalized.

Applications De Recherche Scientifique

HIV Protease Inhibitors

One of the primary applications of (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane is in the synthesis of HIV protease inhibitors. This compound serves as an important intermediate in the production of atazanavir, a well-known antiretroviral medication used in the treatment of HIV/AIDS. The structural modifications facilitated by this compound allow for the design of inhibitors that can effectively target and inhibit the HIV protease enzyme, thereby preventing viral replication .

Other Therapeutic Uses

Beyond its role in HIV treatment, this compound is also utilized in synthesizing compounds that act on other biological targets:

- ACE Inhibitors : The compound can be modified to create angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension and heart failure .

- Renin Inhibitors : Similar synthetic pathways can lead to the development of renin inhibitors, offering additional therapeutic avenues for cardiovascular diseases .

Case Study 1: Synthesis of Atazanavir

A notable study highlighted the synthesis pathway involving this compound as a key intermediate for atazanavir. Researchers employed various synthetic strategies to enhance yields and purity while minimizing side products. The study demonstrated that optimizing reaction conditions significantly improved the overall efficiency of producing high-purity atazanavir suitable for clinical use .

Case Study 2: Development of Novel ACE Inhibitors

In another research effort, scientists explored modifications to this compound to develop new ACE inhibitors. The resulting compounds showed promising antihypertensive activity in preclinical models. This research underscores the versatility of this epoxide as a scaffold for generating diverse pharmacological agents .

Data Table: Comparison of Applications

| Application Type | Compound Used | Therapeutic Area |

|---|---|---|

| HIV Protease Inhibitor | (2R,3S)-3-(tert-butoxycarbonyl)amino... | Antiretroviral Therapy |

| ACE Inhibitor | Modified derivatives | Cardiovascular Health |

| Renin Inhibitor | Modified derivatives | Hypertension Management |

Mécanisme D'action

The mechanism of action of (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane involves its reactivity as an epoxide and its ability to form stable intermediates. The epoxide ring can interact with nucleophiles, leading to the formation of new bonds and functional groups. The Boc-protected amino group ensures stability during synthetic transformations until deprotection is required.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereochemical Analogues

a. (2R,3R)-3-[(t-Boc)amino]-4-phenyl-1,2-epoxybutane (CAS: 156474-21-4)

- Structural Difference : The 3-position stereochemistry (R-configuration vs. S-configuration in the target compound) .

- Impact : Altered spatial arrangement affects reactivity in nucleophilic ring-opening reactions. For example, this diastereomer may yield different regioselectivity or byproduct profiles in drug synthesis.

- Application : Cited in patents by GILEAD SCIENCES for antiviral agents but lacks direct linkage to major APIs like Atazanavir .

b. (2S,3S)-3-(Boc-amino)-1,2-epoxy-4-phenylbutane (CAS: 98737-29-2)

- Structural Difference : Enantiomeric configuration at both 2- and 3-positions (S,S vs. R,S) .

- Impact: The (2S,3S) isomer is a key intermediate for Saquinavir mesylate (another HIV protease inhibitor), highlighting the critical role of stereochemistry in biological activity .

- Synthesis : Similar pathways but requires chiral resolution or asymmetric catalysis to achieve the desired enantiopurity .

Functional Group Analogues

a. (2R,3S)-3-(tert-Boc)amino-1-chloro-2-hydroxy-4-phenylbutane (CAS: 162536-40-5)

- Structural Difference : Replacement of the epoxide with chlorine and hydroxyl groups .

- Impact: The absence of the epoxide eliminates ring-opening reactivity, redirecting synthetic utility toward nucleophilic substitution (e.g., forming amines or ethers).

- Application : Used in intermediates requiring hydroxyl-directed chemistry rather than epoxide-driven cyclization .

Activité Biologique

(2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane, commonly referred to as Boc-Epoxide, is a chiral amino epoxide that serves as an important intermediate in the synthesis of various bioactive compounds. Its primary application has been noted in the development of HIV protease inhibitors, particularly atazanavir, which is crucial in antiretroviral therapy for HIV/AIDS.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₂₁NO₃

- Molecular Weight : 263.34 g/mol

- CAS Number : 98760-08-8

- Appearance : White crystalline powder

- Melting Point : 125–127 °C

- Density : 1.118 g/cm³

HIV Protease Inhibition

The most significant biological activity of this compound is its role as an intermediate in the synthesis of HIV protease inhibitors. Research indicates that derivatives of this compound exhibit potent inhibitory activity against HIV protease, which is essential for viral replication.

-

Mechanism of Action :

- The compound acts by binding to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins necessary for viral assembly and maturation.

- Studies have shown that modifications to the Boc group and the phenylbutane moiety can significantly enhance binding affinity and selectivity towards HIV protease.

-

Case Studies :

- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that variations in the P2 and P2' positions of the inhibitor significantly affected its potency against both wild-type and mutant strains of HIV protease .

- Another research highlighted the synthesis of a series of N-phenyloxazolidinone derivatives incorporating this compound, which showed improved antiviral activity against resistant strains .

Other Biological Activities

Besides its role in HIV research, this compound has been explored for other potential biological activities:

- Gamma-secretase Inhibition :

-

Antitumor Activity :

- Preliminary studies suggest that certain derivatives may possess antitumor properties, although more research is needed to elucidate their mechanisms and efficacy.

Synthesis and Derivatives

The synthesis of this compound typically involves asymmetric epoxidation techniques. Various synthetic routes have been developed to optimize yield and purity:

| Synthetic Route | Conditions | Yield |

|---|---|---|

| Potassium hydroxide in methanol | Ambient temperature | 100% |

| Sodium hydroxide in water | Isopropyl alcohol at 4°C | 93.4% |

| Potassium carbonate in THF | 20–30°C for 15h | 90% |

These methods highlight the versatility and efficiency of synthesizing this compound for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.